molecular formula C7H6FNO B3192109 2-Fluoro-4-methylnicotinaldehyde CAS No. 609771-39-3

2-Fluoro-4-methylnicotinaldehyde

Cat. No. B3192109
CAS RN: 609771-39-3
M. Wt: 139.13 g/mol
InChI Key: BUGTZTDZFFHVEN-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylnicotinaldehyde is a chemical compound with the molecular formula C7H6FNO . It is used in various chemical reactions and has several properties that make it a valuable compound in the field of chemistry .


Synthesis Analysis

The synthesis of 2-Fluoro-4-methylnicotinaldehyde and similar compounds often involves complex chemical reactions . For instance, the synthesis and conformational analysis of a 2′,3′-dideoxy-2′,3′-difluoro and a 2′-deoxy-2′-fluoro uridine derivative provide an insight into the reaction mechanism . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighbouring-group participation mechanism .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methylnicotinaldehyde can be analyzed using various techniques such as Fluorine-19 NMR . This technique adds a new dimension in the analysis portfolio of fluorine-containing compounds. The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .


Chemical Reactions Analysis

2-Fluoro-4-methylnicotinaldehyde participates in various chemical reactions. For example, it has been used in the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide through a two-step substitution reaction . The structure of this compound was confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

2-Fluoro-4-methylnicotinaldehyde has a molecular weight of 139.13 . It is typically stored in an inert atmosphere at 2-8°C . The physical form of this compound can vary, ranging from solid to semi-solid, lump, or liquid .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • The synthesis and application of fluorinated compounds have been extensively explored due to their significant roles in medicinal chemistry and agricultural science. Fluorine atoms can alter the physical, chemical, and biological properties of organic molecules, often leading to compounds with enhanced stability, lipophilicity, and bioactivity. For example, a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, highlights the importance of fluorinated intermediates in drug synthesis (Qiu et al., 2009).

Biocatalysis and Bioengineering

  • The development of new biosynthetic strategies that combine synthetic with natural compounds is another area of research. For instance, biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid demonstrates the potential of using engineered E. coli to produce fluorinated compounds, which can serve as substrates for synthesizing other valuable fluorinated materials, offering advantages in terms of environmental and safety impacts compared to chemical methods (Liu et al., 2022).

Anticancer Research

  • Fluorinated analogues of combretastatin A-4 have been synthesized, demonstrating the role of fluorinated benzaldehydes in the preparation of compounds with potent cell growth inhibitory properties. The in vitro anticancer properties of these fluorinated combretastatins highlight the therapeutic potential of fluorinated compounds in oncology (Lawrence et al., 2003).

Fluorescent Probes and Material Science

  • The development of fluorescent dyes and probes for biological and environmental sensing is another area where fluorinated compounds play a crucial role. For example, Fluoro-Jade, a fluorescein derivative, has been used for detecting toxicant-induced neuronal degeneration, showcasing the utility of fluorinated compounds in neurotoxicology research (Schmued & Hopkins, 2000).

Safety and Hazards

The safety information for 2-Fluoro-4-methylnicotinaldehyde indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . Therefore, it should be handled with care, using appropriate safety measures .

Future Directions

Fluorine-containing compounds like 2-Fluoro-4-methylnicotinaldehyde are increasingly being incorporated into bioactive molecules due to the profound effects this substitution has on their activity and disposition . Future research will likely continue to explore the use of fluorine in drug discovery, aided by developments in synthesis methods and technologies .

properties

IUPAC Name

2-fluoro-4-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5-2-3-9-7(8)6(5)4-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGTZTDZFFHVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660568
Record name 2-Fluoro-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methylnicotinaldehyde

CAS RN

609771-39-3
Record name 2-Fluoro-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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